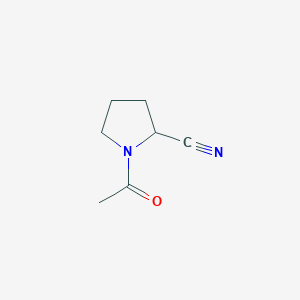

1-Acetylpyrrolidine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetylpyrrolidine-2-carbonitrile is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via the corresponding amide intermediate . This method ensures high chiral purity and is practical for industrial applications.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as N-acylation and subsequent conversion to the nitrile group .

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetylpyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can reduce the nitrile group to an amine.

Substitution: This reaction can replace the acetyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary amines.

Substitution: Products may include various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

1-Acetylpyrrolidine-2-carbonitrile is primarily utilized in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial for managing type 2 diabetes mellitus. The compound acts as a precursor in the synthesis of Vildagliptin, a potent DPP-IV inhibitor that enhances glycemic control by increasing insulin secretion and decreasing glucagon levels post-meal.

Case Study: Synthesis of Vildagliptin

- Methodology : The synthesis involves the reaction of L-proline with chloroacetyl chloride to produce an acylated pyrrolidine derivative, which is subsequently converted to the carbonitrile form. This method is noted for its efficiency and cost-effectiveness compared to previous synthetic routes that required complex protection-deprotection strategies.

- Outcome : The synthesized Vildagliptin demonstrated significant efficacy in clinical trials and is awaiting FDA approval, highlighting the importance of this compound as a key intermediate in pharmaceutical development .

Inhibition of Carbohydrate Hydrolyzing Enzymes

Recent studies have indicated that derivatives of this compound possess inhibitory activity against carbohydrate hydrolyzing enzymes such as α-glucosidase and α-amylase. These enzymes play a significant role in carbohydrate metabolism, and their inhibition can be beneficial for managing blood glucose levels.

Data Table: Inhibitory Activity

| Compound | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) |

|---|---|---|

| N-(Benzyl)-2-acetylpyrrolidine | 75 | 70 |

| N-(Tosyl)-2-acetylpyrrolidine | 80 | 65 |

- Findings : The study revealed that these compounds could serve as potential therapeutic agents for type 2 diabetes management due to their ability to inhibit enzyme activity effectively .

Antioxidant Properties

In addition to their role in enzyme inhibition, derivatives of this compound have been evaluated for their antioxidant properties. These compounds exhibit free radical scavenging activity, which is crucial for protecting cells from oxidative stress associated with various diseases.

Case Study: Antioxidant Evaluation

- Methodology : The antioxidant capacity was assessed using various assays, including DPPH radical scavenging activity.

- Results : Compounds derived from 1-acetylpyrrolidine demonstrated significant antioxidant activity, suggesting their potential utility in formulations aimed at reducing oxidative damage in diabetic patients .

Potential in Neurological Disorders

Some studies have explored the potential of pyrrolidine derivatives, including this compound, in treating neurological disorders such as Alzheimer's disease. These compounds may act as acetylcholinesterase inhibitors, thus enhancing cholinergic transmission impaired in Alzheimer's patients.

Research Insights

Mecanismo De Acción

The mechanism of action of 1-acetylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors, it plays a role in inhibiting the enzyme DPP-IV. This inhibition extends the half-life of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and improving glucose tolerance in patients with type-II diabetes .

Comparación Con Compuestos Similares

- 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

- 2-Pyrrolidinecarbonitrile

- Pyrrolidine-2,5-diones

Comparison: 1-Acetylpyrrolidine-2-carbonitrile is unique due to its specific acetyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyrrolidine derivatives, it offers unique advantages in the synthesis of pharmaceuticals and other biologically active compounds .

Actividad Biológica

1-Acetylpyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications in drug development, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an acetyl group and a carbonitrile group. This structure imparts distinctive chemical reactivity and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in metabolic pathways. Its acetyl and nitrile groups can participate in biochemical reactions, influencing the compound's pharmacological effects.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes related to type 2 diabetes:

- Dipeptidyl Peptidase IV (DPP-IV) : Analogues of this compound have shown promising DPP-IV inhibitory activity, which is crucial for managing blood sugar levels in diabetic patients. For instance, specific derivatives exhibited greater DPP-IV inhibition compared to standard drugs like vildagliptin .

- α-Glucosidase and α-Amylase : Derivatives of N-acetylpyrrolidine have been reported to inhibit these carbohydrate-hydrolyzing enzymes, thereby potentially aiding in the management of postprandial hyperglycemia .

2. Antioxidant Activity

Research indicates that certain derivatives possess free radical scavenging properties, which may contribute to their therapeutic effects against oxidative stress-related conditions .

3. Antifungal Activity

Compounds derived from pyrrolidine structures have demonstrated antifungal properties against various pathogens such as Rhizoctonia solani and Botrytis cinerea, indicating a broader spectrum of biological activity beyond diabetes management .

Case Study 1: DPP-IV Inhibition

A study synthesized several analogues of this compound and evaluated their DPP-IV inhibitory activities. The findings revealed that compounds 1b and 1c significantly reduced serum glucose levels in type 2 diabetic mice when administered at doses equivalent to 100 mg/kg, outperforming vildagliptin .

Case Study 2: Enzyme Inhibition for Diabetes Management

In another study, N-substituted derivatives were synthesized and tested for their inhibitory effects on α-glucosidase and α-amylase. The results indicated that these compounds could serve as effective agents for controlling blood sugar levels by delaying carbohydrate absorption .

Comparative Analysis

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | DPP-IV Inhibition | Potential for diabetes treatment |

| Vildagliptin | DPP-IV Inhibition | Standard drug for type 2 diabetes |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase Inhibition | Effective against carbohydrate absorption |

| Strobilurin derivatives | Antifungal Activity | Broader applications in agriculture |

Propiedades

IUPAC Name |

1-acetylpyrrolidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUTVLURGLOKMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.